molecular formula C22H22N4O5S B5178485 ETHYL 4-[2-(3-BENZAMIDO-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL)ACETAMIDO]BENZOATE

ETHYL 4-[2-(3-BENZAMIDO-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL)ACETAMIDO]BENZOATE

Cat. No.: B5178485
M. Wt: 454.5 g/mol
InChI Key: RJEUBTKQBNJUMD-UHFFFAOYSA-N
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Description

ETHYL 4-[2-(3-BENZAMIDO-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL)ACETAMIDO]BENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including benzamido, imidazolidinone, and benzoate moieties, which contribute to its diverse reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[2-(3-BENZAMIDO-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL)ACETAMIDO]BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized through the cyclization of appropriate amino acid derivatives under acidic or basic conditions.

    Introduction of the Benzamido Group: The benzamido group is introduced via an amide coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    Acetylation and Esterification: The acetylation of the intermediate product followed by esterification with ethanol yields the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[2-(3-BENZAMIDO-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzamido or ester groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Alcohols: Formed through reduction reactions

    Substituted Derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

ETHYL 4-[2-(3-BENZAMIDO-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL)ACETAMIDO]BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-[2-(3-BENZAMIDO-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 4-[2-(3-BENZAMIDO-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL)ACETAMIDO]BENZOATE can be compared with other similar compounds, such as:

    Ethyl 4-[2-(3-Benzamido-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl)acetamido]benzoate: Similar structure but with a thioxo group instead of a sulfanylidene group.

    Ethyl 4-[2-(3-Benzamido-1-methyl-5-oxo-2-imidazolidin-4-yl)acetamido]benzoate:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and biological activities.

Properties

IUPAC Name

ethyl 4-[[2-(3-benzamido-1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5S/c1-3-31-21(30)15-9-11-16(12-10-15)23-18(27)13-17-20(29)25(2)22(32)26(17)24-19(28)14-7-5-4-6-8-14/h4-12,17H,3,13H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEUBTKQBNJUMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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